molecular formula C7H10OS B14594058 2-[(Propan-2-yl)sulfanyl]furan CAS No. 60755-06-8

2-[(Propan-2-yl)sulfanyl]furan

Cat. No.: B14594058
CAS No.: 60755-06-8
M. Wt: 142.22 g/mol
InChI Key: YKJPHZPEXSFDHT-UHFFFAOYSA-N
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Description

2-[(Propan-2-yl)sulfanyl]furan is an organic compound belonging to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. The compound this compound features a furan ring substituted with a propan-2-ylsulfanyl group, which imparts unique chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Propan-2-yl)sulfanyl]furan can be achieved through various methods. One common approach involves the cyclization of allenyl ketones or the exo-cyclization onto triple bonds . Another method includes the use of gold-catalyzed selective 1,2-migration of halogen atoms .

Industrial Production Methods: Industrial production of furan derivatives often involves catalytic processes using metals such as gold, silver, rhodium, and palladium . These methods are favored for their efficiency and ability to produce high yields of the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2-[(Propan-2-yl)sulfanyl]furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-[(Propan-2-yl)sulfanyl]furan involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The furan ring’s aromatic nature allows it to participate in π-π interactions with proteins and nucleic acids, further influencing its biological activity .

Comparison with Similar Compounds

  • 2-Furylmethylsulfanylbenzoic acid
  • 2,5-Furandicarboxylic acid
  • 5-Hydroxy-methylfurfural

Comparison: 2-[(Propan-2-yl)sulfanyl]furan is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other furan derivatives. For example, 2,5-furandicarboxylic acid is primarily used in the production of bioplastics, while 5-hydroxy-methylfurfural is a key intermediate in the synthesis of various chemicals from biomass .

Properties

CAS No.

60755-06-8

Molecular Formula

C7H10OS

Molecular Weight

142.22 g/mol

IUPAC Name

2-propan-2-ylsulfanylfuran

InChI

InChI=1S/C7H10OS/c1-6(2)9-7-4-3-5-8-7/h3-6H,1-2H3

InChI Key

YKJPHZPEXSFDHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=CC=CO1

Origin of Product

United States

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